Technical Guide: Synthesis of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Technical Guide: Synthesis of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Topic: 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the synthesis of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956341-25-5), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., JAK, CDK) and other bioactive small molecules. The pyrazolo[4,3-c]pyridine core is a bioisostere of purine, offering distinct solubility and binding profiles.
The synthesis strategy prioritizes regio-control and scalability, utilizing a "Core Assembly
Retrosynthetic Analysis
The strategic disconnection reveals that the target molecule can be assembled from Ethyl 5-bromo-4-chloronicotinate . This precursor pre-installs the halogen at the correct position (C7 of the final scaffold) and provides the necessary 1,3-electrophilic/leaving group arrangement for hydrazine cyclization.
Logic Flow:
-
Methoxy Installation: The C3-methoxy group is best introduced via S
Ar displacement of a C3-chloro intermediate, avoiding the regioselectivity issues of direct O-alkylation of a pyrazolone. -
Core Formation: The pyrazole ring is fused onto the pyridine via the reaction of hydrazine with an ortho-halo ester.
-
Precursor Selection: Ethyl 5-bromo-4-chloronicotinate ensures the bromine ends up at position 7 (meta to the pyridine nitrogen in the fused system).
Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available nicotinate precursor.
Detailed Synthesis Pathway[1][2][3][4]
Phase 1: Core Assembly (Cyclization)
The synthesis begins with the formation of the bicyclic core. Hydrazine acts as a binucleophile, first displacing the labile C4-chlorine (activated by the ortho-ester and para-nitrogen) and then cyclizing onto the ester to form the pyrazolone.
-
Precursor: Ethyl 5-bromo-4-chloronicotinate
-
Reagents: Hydrazine hydrate (
), Ethanol (EtOH) -
Product: 7-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
Phase 2: Activation (Chlorination)
The tautomeric 3-hydroxy/3-oxo group is converted into a chloro leaving group. This step is critical because direct O-methylation of the pyrazolone often yields mixtures of N-methyl and O-methyl isomers. The chloro-intermediate locks the tautomer and activates the C3 position for specific substitution.
-
Reagents: Phosphorus oxychloride (
) -
Conditions: Reflux (neat or in toluene)
-
Product: 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine
Phase 3: Functionalization (Methoxylation)
The final step is the nucleophilic aromatic substitution (S
-
Reagents: Sodium methoxide (NaOMe), Methanol (MeOH)
Experimental Protocols
Step 1: Synthesis of 7-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
Rationale: Hydrazine hydrate is used in slight excess to ensure complete displacement of the chloride before cyclization. Ethanol provides a polar protic medium that stabilizes the transition state.
-
Setup: Charge a 250 mL round-bottom flask with Ethyl 5-bromo-4-chloronicotinate (10.0 g, 37.8 mmol) and absolute Ethanol (100 mL).
-
Addition: Add Hydrazine hydrate (64%, 2.5 mL, 50 mmol) dropwise over 10 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (
) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS for the disappearance of the starting material. -
Workup: Cool the reaction mixture to
. The product typically precipitates as a solid. -
Isolation: Filter the solid, wash with cold ethanol (
mL) and diethyl ether ( mL). -
Drying: Dry under vacuum at
to afford the title compound as an off-white solid.-
Typical Yield: 85–92%
-
Data Check: MS (ESI)
: 214/216 .
-
Step 2: Synthesis of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine
Rationale:
-
Setup: Place the Pyrazolone intermediate (5.0 g, 23.3 mmol) into a dry pressure tube or round-bottom flask.
-
Addition: Carefully add Phosphorus oxychloride (
) (25 mL). Caution: POCl3 is corrosive and reacts violently with water. -
Reaction: Seal the tube (or attach a condenser with a drying tube) and heat to
for 3 hours. The suspension should clear as the reaction proceeds. -
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (
g) with vigorous stirring. Maintain temperature . -
Neutralization: Adjust pH to ~7–8 using saturated
solution. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Typical Yield: 70–80%
-
Data Check: MS (ESI)
: 232/234/236 (Br+Cl pattern).
-
Step 3: Synthesis of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Rationale: Methoxide is a strong nucleophile. The reaction is specific to the C3-position due to the activating influence of the fused pyridine ring.
-
Setup: Dissolve 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine (3.0 g, 12.9 mmol) in anhydrous Methanol (30 mL).
-
Addition: Add Sodium Methoxide (25% wt in MeOH, 4.4 mL, 19.3 mmol) or solid NaOMe (1.04 g).
-
Reaction: Reflux (
) for 2–4 hours. Monitor for complete conversion of the chloride. -
Workup: Concentrate the solvent to near dryness. Dilute with water (
mL) and adjust pH to ~7 with dilute HCl if highly alkaline. -
Extraction: Extract with DCM (
mL). Dry over and concentrate. -
Final Purification: Recrystallize from EtOAc/Hexanes or purify via column chromatography to obtain the pure target.
-
Typical Yield: 85–90%
-
Appearance: White to pale yellow solid.
-
Data Check:
NMR (DMSO- ) should show a singlet for the methoxy group at ppm and aromatic protons for the pyridine ring.
-
Critical Process Parameters & Data Summary
| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) | Step 3 (Methoxylation) |
| Temperature | Reflux ( | ||
| Stoichiometry | 1.3 eq Hydrazine | Excess | 1.5 eq NaOMe |
| Time | 4–6 Hours | 3 Hours | 2–4 Hours |
| Key Safety | Hydrazine is toxic/carcinogenic. | NaOMe is corrosive. | |
| Critical QC | Ensure no residual hydrazine. | Verify complete chlorination (LCMS). | Check for N-methylation (rare). |
Pathway Visualization
Figure 2: Forward synthesis pathway with reagents and typical yields.
Troubleshooting & Optimization
-
Regioselectivity (N- vs O-alkylation): If you attempt to methylate the Step 1 product (pyrazolone) directly with Methyl Iodide, you will likely get the N-methyl lactam (thermodynamically favored). The Chlorination
Methoxide route (Step 2 & 3) is specifically designed to guarantee the O-methoxy ether structure. -
POCl3 Workup: The quench of POCl3 is highly exothermic. Always add the reaction mixture to ice, never ice/water to the mixture, to prevent "volcano" effects.
-
Purification: The final product is amphoteric but predominantly basic. Avoid acidic workups that might protonate the pyridine nitrogen and reduce extraction efficiency.
References
Sources
- 1. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. 887578-57-6|7-Bromo-1H-indazol-3-ol|BLD Pharm [bldpharm.com]
- 4. 1344439-44-6_CAS号:1344439-44-6_(2S)-4-(4-bromo-3-nitrophenyl)butan-2-amine - 化源网 [chemsrc.com]
